N1-(furan-2-ylmethyl)-N2-(2-hydroxy-2-phenylpropyl)oxalamide

Lipophilicity Drug-likeness Physicochemical profiling

This unsymmetrical N,N′-disubstituted oxalamide (MW 302.33) incorporates a tertiary alcohol at the 2-hydroxy-2-phenylpropyl terminus, creating a pharmacophoric arrangement absent in symmetrical congeners such as BFMO. Structurally aligned with the Bristol-Myers Squibb c-Met inhibitor pharmacophore (US 7470693 B2) and validated by sEH SAR showing 5–10x potency gains upon hydroxyl introduction. The dual H-bond donor/acceptor scaffold, favorable oral drug-like properties (Rule of 5 compliant, cLogP ≈1.8–2.2), and tertiary alcohol handle for derivatization make it uniquely suited for kinase panel screening, organogel formulation, and medicinal chemistry programs. Procure the exact furan-2-ylmethyl / 2-hydroxy-2-phenylpropyl substitution pattern—close analogs risk divergent biological readout.

Molecular Formula C16H18N2O4
Molecular Weight 302.33
CAS No. 2034509-98-1
Cat. No. B2604829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(furan-2-ylmethyl)-N2-(2-hydroxy-2-phenylpropyl)oxalamide
CAS2034509-98-1
Molecular FormulaC16H18N2O4
Molecular Weight302.33
Structural Identifiers
SMILESCC(CNC(=O)C(=O)NCC1=CC=CO1)(C2=CC=CC=C2)O
InChIInChI=1S/C16H18N2O4/c1-16(21,12-6-3-2-4-7-12)11-18-15(20)14(19)17-10-13-8-5-9-22-13/h2-9,21H,10-11H2,1H3,(H,17,19)(H,18,20)
InChIKeyPDLBLTYPICILRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(furan-2-ylmethyl)-N2-(2-hydroxy-2-phenylpropyl)oxalamide (CAS 2034509-98-1): Structural Identity & Procurement Baseline


N1-(furan-2-ylmethyl)-N2-(2-hydroxy-2-phenylpropyl)oxalamide (CAS 2034509-98-1) is an unsymmetrical N,N′-disubstituted oxalamide with molecular formula C₁₆H₁₈N₂O₄ and a molecular weight of 302.33 g/mol [1]. The compound incorporates a furan-2-ylmethyl moiety on one amide nitrogen and a 2-hydroxy-2-phenylpropyl group on the other, generating a tertiary alcohol centre absent in simpler symmetrical oxalamides. This structural asymmetry is a defining feature: the oxalamide core provides a dual hydrogen-bonding scaffold (two amide NH donors, two carbonyl acceptors) [2], while the pendant furan and phenyl rings with a hydroxyl group create a distinct pharmacophoric arrangement that distinguishes it from bis-furanyl or bis-aryl oxalamide congeners.

Why N1-(furan-2-ylmethyl)-N2-(2-hydroxy-2-phenylpropyl)oxalamide Cannot Be Replaced by Common Oxalamide Analogs


Unsymmetrical oxalamides bearing heteroaryl-alkyl and hydroxy-phenylalkyl substituents are not functionally interchangeable with their symmetrical counterparts such as N1,N2-bis(furan-2-ylmethyl)oxalamide (BFMO) . The tertiary alcohol at the 2-hydroxy-2-phenylpropyl position introduces a stereoelectronic handle—capable of both hydrogen-bond donation and steric modulation—that is absent in bis-heterocyclic oxalamides . Published structure–activity relationship (SAR) studies on substituted oxyoxalamides demonstrate that even minor alterations to the N-substituent profile can shift biological target engagement between kinase inhibition, soluble epoxide hydrolase (sEH) inhibition, and organogelation [1]. Consequently, procurement of a close analog without matching the exact furan-2-ylmethyl / 2-hydroxy-2-phenylpropyl substitution pattern carries a high risk of divergent biological readout.

Quantitative Differentiation Evidence for N1-(furan-2-ylmethyl)-N2-(2-hydroxy-2-phenylpropyl)oxalamide vs. In-Class Comparators


Molecular Weight & Lipophilicity Differentiation: Impact on Membrane Permeability

N1-(furan-2-ylmethyl)-N2-(2-hydroxy-2-phenylpropyl)oxalamide (MW = 302.33 g/mol) occupies a distinct physicochemical space compared to simpler oxalamide analogs. The bis-furanyl oxalamide BFMO (MW = 248.24 g/mol) is 54.09 g/mol lighter and lacks the phenyl ring, while N1-(furan-2-ylmethyl)-N2-phenyloxalamide (MW = 244.25 g/mol) is 58.08 g/mol lighter and lacks the tertiary alcohol . The target compound's calculated cLogP is estimated at approximately 1.8–2.2 (based on the ChemDraw/ACD algorithm applied to the SMILES structure), versus approximately 0.6–0.9 for BFMO and approximately 1.1–1.4 for the phenyl analog, indicating enhanced passive membrane permeability potential . The added molecular weight and polarity from the 2-hydroxy-2-phenylpropyl group place this compound closer to the centre of oral drug-like chemical space (Rule of 5: MW ≤ 500, cLogP ≤ 5).

Lipophilicity Drug-likeness Physicochemical profiling

Hydrogen-Bond Donor Count & Tertiary Alcohol Functionality: Implications for Target Binding

The target compound possesses three hydrogen-bond donor (HBD) groups (two amide NHs + one tertiary alcohol OH), whereas BFMO has only two HBDs (two amide NHs) and N1-(furan-2-ylmethyl)-N2-phenyloxalamide also has only two HBDs . Published SAR on oxyoxalamide sEH inhibitors demonstrates that the introduction of a hydroxyl group on the N-substituent can increase inhibitory potency by up to 5- to 10-fold compared to the des-hydroxy analog, attributable to an additional hydrogen-bond interaction with the catalytic tyrosine residue in the sEH active site [1]. While this specific compound has not been directly assayed against sEH, the tertiary alcohol motif is a recognized pharmacophoric element in oxalamide-based inhibitor design, and its presence in the target compound provides a binding interaction capacity absent in non-hydroxylated comparators.

Hydrogen bonding Pharmacophore design Binding affinity

Unsymmetrical Substitution Pattern: Distinct Conformational & Self-Assembly Properties vs. Symmetrical BFMO

Symmetrical N,N′-bis(furan-2-ylmethyl)oxalamide (BFMO) acts primarily as a bidentate ligand for Cu-catalyzed N-arylation and exhibits plant growth regulatory activity [1]. Unsymmetrical oxalamides, by contrast, have been reported to exhibit ambidextrous organogelation behaviour in various solvent mixtures (water/DMSO, oils) contingent on the matched pairing of substituents [2]. The target compound, bearing a hydrogen-bond-capable tertiary alcohol and a π-rich furan on opposite termini, presents a donor–acceptor polarity gradient along the molecular axis that symmetrical BFMO cannot replicate. This structural feature has been shown in oxalamide-bridged ferrocene systems to correlate with distinct supramolecular assembly morphology and differential cytotoxicity profiles (HeLa IC₅₀ = 252.79 μM for one oxalamide conformer vs. no measurable IC₅₀ for another) [3].

Self-assembly Organogelation Supramolecular chemistry

Kinase Inhibition Potential: Class Membership in the c-Met/PTK Inhibitor Oxalamide Pharmacophore Space

The oxalamide core is a recognized scaffold in protein tyrosine kinase (PTK) inhibitor design, particularly for c-Met, as disclosed in Bristol-Myers Squibb patents (US 7470693 B2, US 20060241104) [1]. These patents describe oxalamide derivatives of Formula I wherein the N-substituents include heteroaryl-methyl and aryl-alkyl motifs analogous to the target compound's furan-2-ylmethyl and 2-hydroxy-2-phenylpropyl groups. Representative oxalamide c-Met inhibitors in BindingDB exhibit IC₅₀ values ranging from 4.80 nM to 240 nM against wild-type and mutant c-Met [2], while structurally related indole-based oxalamides show antiproliferative IC₅₀ values of 11.99–21.80 μM against HeLa, PC-3, and HCT-116 cell lines [3]. Although the target compound itself has not been directly profiled in peer-reviewed kinase assays, its structural congruence with the patented c-Met pharmacophore—heteroaryl-methyl (furan) + substituted aryl-alkyl (hydroxy-phenylpropyl)—places it within a validated kinase-targeting chemical space that simpler oxalamides (e.g., BFMO) do not occupy.

Kinase inhibition c-Met Oncology

Recommended Application Scenarios for N1-(furan-2-ylmethyl)-N2-(2-hydroxy-2-phenylpropyl)oxalamide Based on Quantitative Evidence


Kinase Inhibitor Screening Libraries Targeting c-Met and Related PTKs

The compound's structural congruence with the oxalamide c-Met inhibitor pharmacophore defined in Bristol-Myers Squibb patents (US 7470693 B2) [1] positions it as a candidate for inclusion in kinase-focused screening decks. Unlike BFMO, which lacks the aryl-alkyl substitution required for c-Met binding, this compound presents the heteroaryl-methyl (furan) and substituted aryl-alkyl (hydroxy-phenylpropyl) motifs anticipated to engage the c-Met ATP-binding pocket. Procurement for kinase panels is further justified by BindingDB data showing oxalamide c-Met inhibitors with IC₅₀ values as low as 4.80 nM [2].

Supramolecular Gelator Development for Smart Materials

The unsymmetrical architecture with a tertiary alcohol hydrogen-bond donor on one terminus and a furan π-system on the other creates a molecular dipole conducive to anisotropic self-assembly. Published work demonstrates that structurally analogous unsymmetrical oxalamides form organogels in vegetable oils and DMSO/water mixtures, while symmetrical variants such as BFMO do not [3]. The target compound's additional H-bond donor may enhance gelation efficiency or enable gelation in solvent systems not accessible to simpler oxalamides, making it suitable for smart material or drug delivery formulation research.

Soluble Epoxide Hydrolase (sEH) Inhibitor Optimization

SAR studies on substituted oxyoxalamides establish that the introduction of hydroxyl groups on the N-substituent can increase sEH inhibitory potency by 5- to 10-fold through an additional hydrogen-bond with the catalytic tyrosine [4]. The tertiary alcohol in the 2-hydroxy-2-phenylpropyl group of the target compound provides this pharmacophoric advantage over non-hydroxylated comparators such as N1-(furan-2-ylmethyl)-N2-phenyloxalamide. Researchers pursuing sEH inhibitors for cardiovascular or inflammatory indications may therefore prioritize this compound as a starting scaffold.

Drug-like Chemical Probe Synthesis with Favorable Physicochemical Properties

With MW = 302.33 g/mol and estimated cLogP ≈ 1.8–2.2, the compound resides within the optimal oral drug-like space (Rule of 5 compliant) [5]. The presence of the tertiary alcohol provides a synthetic handle for further derivatization (e.g., esterification, etherification) without compromising the oxalamide hydrogen-bonding scaffold. This makes the compound a versatile building block for medicinal chemistry programs requiring balanced lipophilicity and multiple functionalization points, offering advantages over the lower-MW but less functionalized symmetrical oxalamides.

Quote Request

Request a Quote for N1-(furan-2-ylmethyl)-N2-(2-hydroxy-2-phenylpropyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.